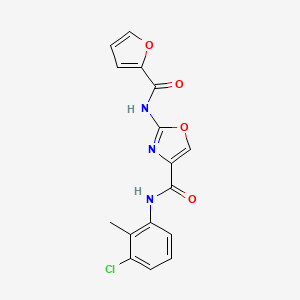

N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide

CAS No.: 1286699-84-0

Cat. No.: VC11868511

Molecular Formula: C16H12ClN3O4

Molecular Weight: 345.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286699-84-0 |

|---|---|

| Molecular Formula | C16H12ClN3O4 |

| Molecular Weight | 345.73 g/mol |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H12ClN3O4/c1-9-10(17)4-2-5-11(9)18-14(21)12-8-24-16(19-12)20-15(22)13-6-3-7-23-13/h2-8H,1H3,(H,18,21)(H,19,20,22) |

| Standard InChI Key | LISUAPPCTKPTLD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(3-Chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide belongs to the oxazole class of heterocyclic compounds, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The molecule’s scaffold integrates three critical subunits:

-

Furan ring: A planar, aromatic oxygen-containing heterocycle contributing to electron-rich regions capable of π-π stacking interactions .

-

Oxazole core: A bicyclic system providing rigidity and influencing pharmacokinetic properties such as metabolic stability.

-

Carboxamide group: Enhances hydrogen-bonding potential, improving target binding affinity .

The 3-chloro-2-methylphenyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability (Table 1).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.73 g/mol |

| CAS Number | 1286699-84-0 |

| XLogP3-AA (Predicted) | 3.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide typically proceeds via multi-step protocols (Figure 1):

-

Oxazole Ring Formation: Cyclization of α-halo ketones with carboxamides under basic conditions.

-

Furan Incorporation: Amide coupling between furan-2-carboxylic acid derivatives and the oxazole intermediate.

-

Carboxamide Functionalization: Reaction with 3-chloro-2-methylaniline using carbodiimide crosslinkers.

Figure 1: Generalized Synthesis Scheme

-

Cyclization → Oxazole core

-

Amidation → Furan attachment

-

Carboxamide coupling → Final product

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): -NMR reveals distinct peaks for furan protons (δ 7.2–7.4 ppm) and oxazole methyl groups (δ 2.1–2.3 ppm).

-

Infrared Spectroscopy (IR): Stretching vibrations at 1650 cm (C=O carboxamide) and 3100 cm (N-H amide) .

-

Mass Spectrometry (MS): Molecular ion peak at m/z 345.73 confirms molecular weight .

Biological Activities and Mechanistic Insights

Anticancer Activity

Furan-containing analogs demonstrate antiproliferative effects by modulating kinase signaling pathways. Notable examples include:

-

5-Aryl-furan-2(3H)-ones: Induced apoptosis in MCF-7 breast cancer cells (IC: 12 μM) through ROS generation .

-

Nitroheterocycles: Activated by nitroreductases to form DNA cross-linking agents .

While the absence of a nitro group in this compound precludes nitroreductase activation, its carboxamide moiety may interact with proteasomal targets .

Research Gaps and Future Directions

Unresolved Questions

-

Pharmacokinetic Profile: No data exists on oral bioavailability, plasma protein binding, or metabolic clearance.

-

Toxicity Risks: Furan derivatives can exhibit hepatotoxicity due to reactive metabolite formation; safety studies are imperative .

Proposed Studies

-

In Vitro Screening: Evaluate antimicrobial potency against ESKAPE pathogens and cytotoxicity in HepG2 cells.

-

Structural Optimization: Introduce solubilizing groups (e.g., sulfonamides) to improve aqueous solubility.

-

Mechanistic Elucidation: Proteomic profiling to identify binding partners and signaling pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume